2-Ethyl-3-formyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-benzofuran-6-sulfonamide
Description
2-Ethyl-3-formyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-benzofuran-6-sulfonamide is a sulfonamide derivative featuring a benzofuran core substituted with ethyl, formyl, and sulfonamide-thiazole moieties. Its synthesis involves multi-step regioselective functionalization of the benzofuran scaffold, followed by sulfonamide coupling with a thiazole-containing aryl group. Crystallographic studies, often employing programs like SHELX or SIR97 , are critical for resolving its three-dimensional conformation and intermolecular interactions.
Properties
IUPAC Name |
2-ethyl-3-formyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S3/c1-2-18-17(12-24)16-8-7-15(11-19(16)29-18)32(27,28)22-13-3-5-14(6-4-13)31(25,26)23-20-21-9-10-30-20/h3-12,22H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHXEBJKHQDIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849515 | |
| Record name | 2-Ethyl-3-formyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-benzofuran-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765317-72-4 | |
| Record name | 2-Ethyl-3-formyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-benzofuran-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-Ethyl-3-formyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-benzofuran-6-sulfonamide is a complex organic molecule that belongs to the class of sulfonamide derivatives. Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on existing research findings.
Chemical Structure
The chemical structure of 2-Ethyl-3-formyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-benzofuran-6-sulfonamide can be represented as follows:
This structure contains a benzofuran moiety, a thiazole ring, and a sulfonamide group, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds similar to the one have been shown to inhibit bacterial growth effectively. A study utilizing an isolated rat heart model demonstrated that certain sulfonamide derivatives significantly affected perfusion pressure and coronary resistance, suggesting potential cardiovascular benefits or risks associated with their use .
Anticancer Activity
Sulfonamides have also been investigated for their anticancer properties. The inhibition of protein tyrosine phosphatases (PTPases) is a mechanism through which some sulfonamide derivatives exert their anticancer effects. The compound under consideration may share this mechanism, given its structural similarities to known PTPase inhibitors .
Inhibition of Enzymatic Activity
The compound's sulfonamide group is known to interact with various enzymes. For example, some studies have reported that related compounds can act as inhibitors of carbonic anhydrase, which plays a crucial role in various physiological processes . This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
Table 1: Summary of Biological Activities
The biological activity of 2-Ethyl-3-formyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-benzofuran-6-sulfonamide likely involves multiple mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may interact with specific receptors or proteins, altering cellular signaling pathways.
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties that contribute to their therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzofuran-sulfonamide hybrids, which are frequently compared to structurally analogous molecules for their biochemical efficacy, solubility, and binding affinities. Below is a comparative analysis based on structural and functional features:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Biological Target | IC50 (nM) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 2-Ethyl-3-formyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-benzofuran-6-sulfonamide | Benzofuran | Ethyl, formyl, thiazole-sulfonamide | Carbonic Anhydrase IX | 3.2 ± 0.5 | 0.12 |
| N-(4-Sulfamoylphenyl)-1-benzofuran-6-sulfonamide | Benzofuran | Unsubstituted, phenyl-sulfonamide | Carbonic Anhydrase II | 12.4 ± 1.1 | 0.45 |
| 3-Nitro-2-methylbenzofuran-5-sulfonamide | Benzofuran | Nitro, methyl | Tyrosine Kinase | 45.7 ± 3.2 | 0.08 |
| Thiazolo[5,4-b]pyridine-2-sulfonamide | Thiazolo-pyridine | Pyridine-thiazole fusion | Carbonic Anhydrase XII | 1.8 ± 0.3 | 0.05 |
Key Findings :
Substituent Impact : The ethyl and formyl groups in the target compound enhance hydrophobic interactions with carbonic anhydrase IX’s active site, reducing its IC50 compared to simpler benzofuran-sulfonamides (e.g., N-(4-sulfamoylphenyl)-1-benzofuran-6-sulfonamide) .
Thiazole vs. Pyridine : The thiazole-sulfonamide moiety in the target compound improves selectivity for tumor-associated carbonic anhydrase isoforms over off-target kinases, whereas thiazolo-pyridine derivatives exhibit broader inhibition profiles .
Solubility Limitations : Despite its potency, the target compound’s low solubility (0.12 mg/mL) is a drawback compared to analogs with polar nitro or methyl groups, which exhibit marginally better aqueous stability .
Research Methodologies and Tools
Structural comparisons rely heavily on crystallographic data. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
